![molecular formula C27H38O3Si B13383285 3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a methylene group, and a tert-butyldiphenylsilyl ether
Preparation Methods
The synthesis of 3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the tetrahydrofuran ring, followed by the introduction of the methylene group and the tert-butyldiphenylsilyl ether. Reaction conditions may vary, but common reagents include strong bases, protecting groups, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyldiphenylsilyl ether group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the tert-butyldiphenylsilyl ether group can influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar compounds to 3-((2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylenetetrahydrofuran-2-yl)propan-1-ol include other tetrahydrofuran derivatives and compounds with tert-butyldiphenylsilyl ether groups. These compounds may share similar reactivity patterns and applications but differ in their specific structures and properties. The uniqueness of this compound lies in its combination of functional groups, which can provide distinct advantages in certain synthetic and research applications.
Properties
Molecular Formula |
C27H38O3Si |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
3-[5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-3-methylideneoxolan-2-yl]propan-1-ol |
InChI |
InChI=1S/C27H38O3Si/c1-22-21-23(30-26(22)18-11-19-28)13-12-20-29-31(27(2,3)4,24-14-7-5-8-15-24)25-16-9-6-10-17-25/h5-10,14-17,23,26,28H,1,11-13,18-21H2,2-4H3 |
InChI Key |
JXVLJWBTAZZVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(=C)C(O3)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


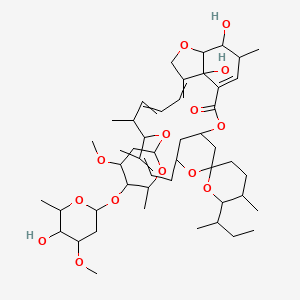
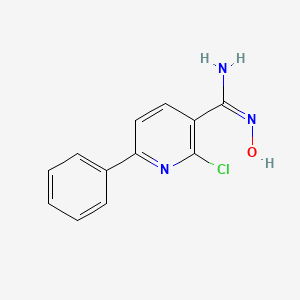

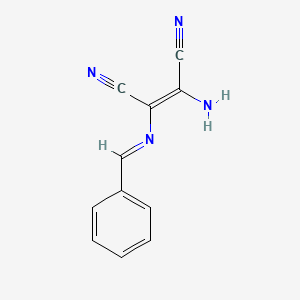
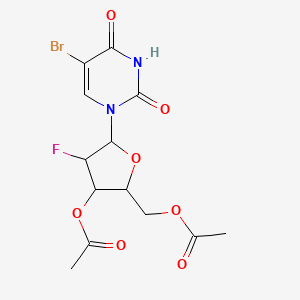
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)

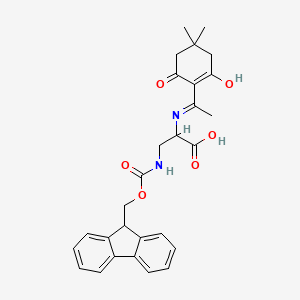
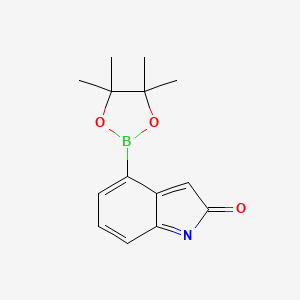
![N-[5-(1-benzylpyridin-1-ium-3-carbonyl)-6,7-dimethyl-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383268.png)
![[5-(Acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13383271.png)
![1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate](/img/structure/B13383275.png)
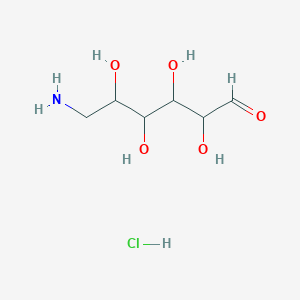
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)
